The compound can be referenced through various chemical databases such as PubChem and ChemicalBook. It falls under the category of sulfonyl fluorides, which are characterized by the presence of a sulfonyl group (–SO2) bonded to a fluoride atom. The compound's structure suggests it may also have properties relevant to drug development due to its azetidine ring, which is often associated with biological activity.
The synthesis of 2-(Azetidin-3-yl)ethanesulfonyl fluoride involves several steps that typically include the formation of the azetidine ring followed by the introduction of the sulfonyl fluoride group. Common methods for synthesizing such compounds include:
Technical parameters such as temperature, solvent choice (e.g., dichloromethane), and reaction time are critical for optimizing yields and purity.
The molecular structure of 2-(Azetidin-3-yl)ethanesulfonyl fluoride can be described using its molecular formula and a molecular weight of approximately 173.20 g/mol. The structural features include:
The canonical SMILES representation is CC(C(=O)F)(C(=O)F)N1CCCN1S(=O)(=O)F, indicating the connectivity and functional groups present in the molecule.
The compound is expected to participate in several chemical reactions typical of sulfonyl fluorides, including:
These reactions are influenced by factors such as solvent, temperature, and concentration.
The mechanism of action for 2-(Azetidin-3-yl)ethanesulfonyl fluoride is not fully elucidated but can be inferred based on similar compounds:
This mechanism positions the compound as a candidate for drug development aimed at modulating specific biochemical pathways.
The physical and chemical properties of 2-(Azetidin-3-yl)ethanesulfonyl fluoride include:
These properties are crucial for handling and application in laboratory settings.
The applications of 2-(Azetidin-3-yl)ethanesulfonyl fluoride span various fields:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5